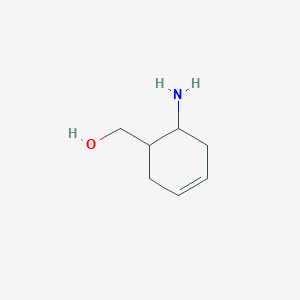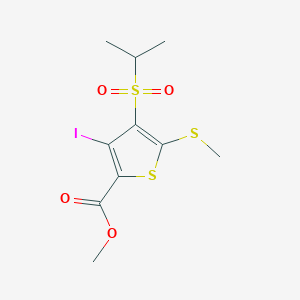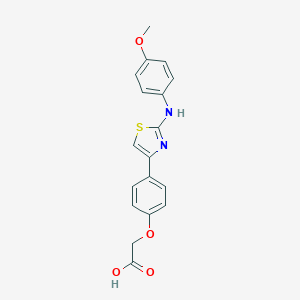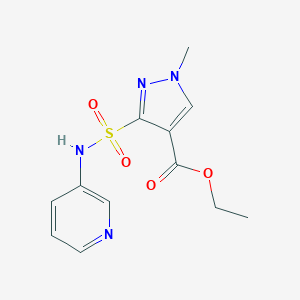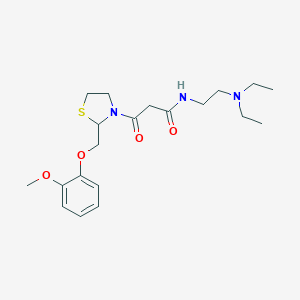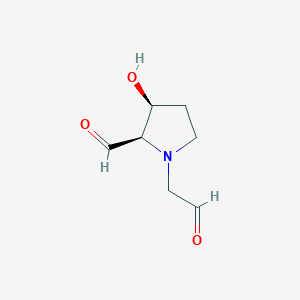
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde, also known as HOE 642, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 works by inhibiting the activity of the sodium-calcium exchanger. This exchanger is responsible for regulating intracellular calcium levels by exchanging one calcium ion for three sodium ions. By inhibiting this process, (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 can decrease the influx of calcium ions into cells, leading to a range of physiological effects.
Biochemical and Physiological Effects
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 has been shown to have a range of biochemical and physiological effects. One of the primary effects is its ability to decrease intracellular calcium levels. This can lead to a reduction in muscle contraction, which can be useful in treating conditions such as hypertension and arrhythmias. Additionally, (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory conditions.
実験室実験の利点と制限
One of the primary advantages of using (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 in lab experiments is its ability to selectively inhibit the sodium-calcium exchanger. This specificity makes it a valuable tool for studying the role of this exchanger in various physiological processes. However, one limitation of using (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 is its potential toxicity. High concentrations of (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 have been shown to have cytotoxic effects, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642. One area of interest is its potential use in treating cardiovascular diseases such as hypertension and arrhythmias. Additionally, (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory conditions such as arthritis. Further research is needed to fully understand the mechanisms of action and potential applications of (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 in these fields.
Conclusion
In conclusion, (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to selectively inhibit the sodium-calcium exchanger makes it a valuable tool for studying the role of this exchanger in various physiological processes. While there are limitations to its use in lab experiments, the potential applications of (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 in treating cardiovascular and inflammatory diseases make it an area of interest for future research.
合成法
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 can be synthesized by reacting (R)-3-hydroxypyrrolidine-2-carbaldehyde with ethyl acetoacetate in the presence of a base. The resulting product is then subjected to a reduction reaction to yield (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642. This synthesis method has been optimized to produce (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 in high yields and purity.
科学的研究の応用
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a calcium channel blocker. (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 has been shown to inhibit the activity of the sodium-calcium exchanger, which plays a critical role in regulating intracellular calcium levels. This inhibition leads to a decrease in calcium influx, which can have a range of physiological effects.
特性
CAS番号 |
159561-66-7 |
|---|---|
製品名 |
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde |
分子式 |
C7H11NO3 |
分子量 |
157.17 g/mol |
IUPAC名 |
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C7H11NO3/c9-4-3-8-2-1-7(11)6(8)5-10/h4-7,11H,1-3H2/t6-,7-/m0/s1 |
InChIキー |
XOFQCECLOOJTDA-BQBZGAKWSA-N |
異性体SMILES |
C1CN([C@H]([C@H]1O)C=O)CC=O |
SMILES |
C1CN(C(C1O)C=O)CC=O |
正規SMILES |
C1CN(C(C1O)C=O)CC=O |
同義語 |
1-Pyrrolidineacetaldehyde, 2-formyl-3-hydroxy-, (2R-cis)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzonitrile, 2-[(2-methyl-2-propenyl)oxy]-(9CI)](/img/structure/B69777.png)
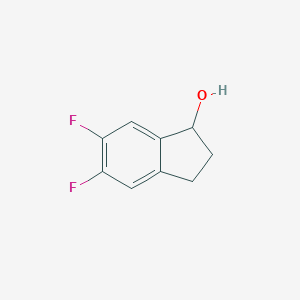
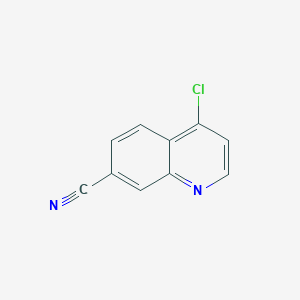
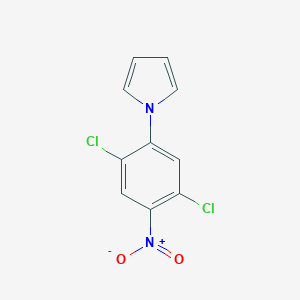

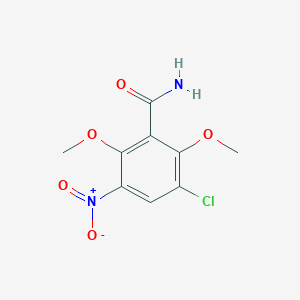
![Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B69792.png)
